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Compound of Interest

Compound Name: Ethyl 4-(2-bromoacetyl)benzoate

Cat. No.: B029175 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate has emerged as a important and versatile building block in

medicinal chemistry, offering a reactive handle for the construction of a diverse array of

heterocyclic compounds with significant therapeutic potential. Its unique bifunctional nature,

featuring an α-bromoketone moiety and an ethyl benzoate group, allows for facile introduction

into various molecular scaffolds, making it a valuable precursor for the synthesis of novel drug

candidates targeting a range of diseases, including cancer and inflammatory conditions. This

technical guide provides a comprehensive overview of the chemical properties, synthesis, and

reactivity of ethyl 4-(2-bromoacetyl)benzoate, with a focus on its application in the

development of kinase inhibitors and other targeted therapies.

Core Chemical and Physical Properties
Ethyl 4-(2-bromoacetyl)benzoate is a solid at room temperature with the chemical formula

C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g/mol .[1] It is classified as an ester and a

ketone.[1] A summary of its key identifiers and properties is provided in the table below.
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Property Value Reference

CAS Number 81590-55-8 [1][2]

Molecular Formula C₁₁H₁₁BrO₃ [1][2]

Molecular Weight 271.11 g/mol [1]

Synonyms
4-bromoacetyl-benzoic acid

ethyl ester
[3]

Purity Typically ≥95% [1][4]

Appearance Solid [1]

SMILES
CCOC(=O)C1=CC=C(C(=O)C

Br)C=C1
[4]

Synthesis and Commercial Availability
Ethyl 4-(2-bromoacetyl)benzoate is readily synthesized from commercially available starting

materials. A common laboratory-scale synthesis involves the bromination of ethyl 4-

acetylbenzoate. This reaction is typically carried out using a brominating agent such as

copper(II) bromide. The upstream precursor, ethyl 4-acetylbenzoate, can be prepared by the

esterification of 4-acetylbenzoic acid.

Due to its utility in drug discovery, ethyl 4-(2-bromoacetyl)benzoate is commercially available

from various chemical suppliers, ensuring its accessibility for research and development

purposes.

Reactivity and Role as a Building Block
The synthetic versatility of ethyl 4-(2-bromoacetyl)benzoate stems from the presence of two

key functional groups: the α-bromoketone and the ethyl ester. The α-bromoketone is highly

susceptible to nucleophilic substitution reactions, making it an excellent electrophile for the

construction of heterocyclic rings. The ethyl ester provides a site for further chemical

modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for

the introduction of additional diversity and tuning of physicochemical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

http://nanobioletters.com/wp-content/uploads/2022/12/LIANBS124.159.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11951174/
http://nanobioletters.com/wp-content/uploads/2022/12/LIANBS124.159.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11951174/
http://nanobioletters.com/wp-content/uploads/2022/12/LIANBS124.159.pdf
https://www.mdpi.com/2073-4352/13/11/1546
http://nanobioletters.com/wp-content/uploads/2022/12/LIANBS124.159.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319549/
http://nanobioletters.com/wp-content/uploads/2022/12/LIANBS124.159.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319549/
https://www.benchchem.com/product/b029175?utm_src=pdf-body
https://www.benchchem.com/product/b029175?utm_src=pdf-body
https://www.benchchem.com/product/b029175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This dual reactivity makes it a powerful tool for the synthesis of a wide range of heterocyclic

scaffolds, which are prevalent in many approved drugs and clinical candidates.

Applications in Drug Discovery: A Focus on Kinase
Inhibitors and Anticancer Agents
Ethyl 4-(2-bromoacetyl)benzoate has proven to be a particularly valuable building block in the

synthesis of compounds targeting protein kinases, a class of enzymes that play a crucial role in

cell signaling and are frequently dysregulated in cancer.

Synthesis of Imidazo[1,2-a]pyridines as FLT3 and CDK9
Inhibitors
A prominent application of ethyl 4-(2-bromoacetyl)benzoate is in the synthesis of imidazo[1,2-

a]pyridine derivatives. These compounds have shown significant potential as inhibitors of FMS-

like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 9 (CDK9), both of which are

important targets in the treatment of various cancers, including acute myeloid leukemia (AML).

The general synthetic approach involves the condensation of ethyl 4-(2-
bromoacetyl)benzoate with a substituted 2-aminopyridine. This reaction proceeds via an initial

alkylation of the pyridine nitrogen followed by an intramolecular cyclization to form the

imidazo[1,2-a]pyridine core.

Synthesis of Imidazo[1,2-a]pyridines

Ethyl 4-(2-bromoacetyl)benzoate

Alkylated IntermediateAlkylation

Substituted
2-Aminopyridine

Imidazo[1,2-a]pyridine
Derivative

Intramolecular
Cyclization

Click to download full resolution via product page

Synthetic route to Imidazo[1,2-a]pyridines.
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FLT3 and CDK9 Signaling Pathways and Inhibition
FLT3 is a receptor tyrosine kinase that, when mutated, can lead to the uncontrolled proliferation

of cancer cells. CDK9 is a key regulator of transcription, and its inhibition can lead to the

downregulation of anti-apoptotic proteins, thereby promoting cancer cell death.
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Simplified FLT3 signaling pathway and inhibition.
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Simplified CDK9 signaling pathway and inhibition.

Quantitative Bioactivity Data for Imidazo[1,2-a]pyridine Derivatives
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Compound ID Target IC₅₀ (µM) Cell Line Reference

LB-1 CDK9 0.00922 -

Compound 12b - 11 Hep-2

Compound 12b - 13 HepG2

Compound 12b - 11 MCF-7

Compound 12b - 11 A375

Compound 15d - <0.06 A375P

Compound 17e - <0.06 A375P

Compound 18c - <0.06 A375P

Compound 18h - <0.06 A375P

Compound 18i - <0.06 A375P

Synthesis of Thiazole Derivatives as Anticancer Agents
Another significant application of ethyl 4-(2-bromoacetyl)benzoate is in the Hantzsch thiazole

synthesis. This reaction involves the condensation of an α-haloketone with a thioamide to form

a thiazole ring. By reacting ethyl 4-(2-bromoacetyl)benzoate with thiourea or substituted

thioureas, a variety of 2-aminothiazole derivatives can be synthesized. These compounds have

demonstrated promising anticancer activity.

Hantzsch Thiazole Synthesis

Ethyl 4-(2-bromoacetyl)benzoate

2-Aminothiazole
Derivative

Thiourea or
Substituted Thiourea
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Click to download full resolution via product page

General scheme for Hantzsch thiazole synthesis.

Quantitative Bioactivity Data for Thiazole Derivatives

Compound ID Cell Line IC₅₀ (µM) Reference

Compound 4c MCF-7 2.57

Compound 4c HepG2 7.26

Compound 11d A-549 62.5 (µg/mL)

Compound 47f A549 Potent

Compound 47f MCF-7 Potent

Compound 47q A549 Potent

Compound 47q MCF-7 Potent

Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates

and final compounds using ethyl 4-(2-bromoacetyl)benzoate.

Protocol 1: Synthesis of Ethyl 4-(2-amino-4-
phenylthiazol-5-yl)benzoate (Hantzsch Thiazole
Synthesis)
This protocol describes the synthesis of a 2-aminothiazole derivative.

Materials:

Ethyl 4-(2-bromoacetyl)benzoate

Thiourea

Ethanol
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Crushed ice

Procedure:

In a round-bottom flask, combine ethyl 4-(2-bromoacetyl)benzoate (1 mmol) and thiourea

(1.2 mmol) in ethanol (5 mL).

Reflux the reaction mixture at 78°C.

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile

phase of hexane:ethyl acetate (8:3).

Upon completion of the reaction, pour the reaction mixture over crushed ice to precipitate the

solid product.

Collect the solid product by filtration, wash with cold water, and dry.

The crude product can be further purified by recrystallization from a suitable solvent if

necessary.

Protocol 2: Synthesis of Ethyl 4-(imidazo[1,2-a]pyridin-2-
yl)benzoate
This protocol outlines the general procedure for the synthesis of an imidazo[1,2-a]pyridine

derivative.

Materials:

Ethyl 4-(2-bromoacetyl)benzoate

2-Aminopyridine

Ethanol or another suitable solvent

Sodium bicarbonate (optional, for workup)

Procedure:
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Dissolve ethyl 4-(2-bromoacetyl)benzoate (1 mmol) and 2-aminopyridine (1 mmol) in

ethanol in a round-bottom flask.

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature.

If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced

pressure.

The crude product can be purified by washing with a dilute solution of sodium bicarbonate to

remove any unreacted starting materials, followed by recrystallization or column

chromatography.

Conclusion
Ethyl 4-(2-bromoacetyl)benzoate is a highly valuable and versatile building block in drug

discovery. Its ability to readily participate in the formation of diverse heterocyclic systems,

particularly those with demonstrated anticancer and anti-inflammatory properties, makes it an

indispensable tool for medicinal chemists. The straightforward synthesis of imidazo[1,2-

a]pyridines and thiazoles from this precursor provides access to a rich chemical space for the

development of novel kinase inhibitors and other targeted therapies. The experimental

protocols and data presented in this guide are intended to facilitate further research and

exploitation of this important synthetic intermediate in the quest for new and more effective

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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